Product packaging for Vilazodone Hydrochloride(Cat. No.:CAS No. 163521-08-2)

Vilazodone Hydrochloride

Cat. No.: B000280
CAS No.: 163521-08-2
M. Wt: 478.0 g/mol
InChI Key: RPZBRGFNBNQSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Antidepressant Modalities and the Emergence of Serotonin (B10506) Partial Agonist/Reuptake Inhibitors (SPARIs)

The landscape of antidepressant therapy has evolved significantly since the mid-20th century. The initial breakthroughs in the 1950s led to the discovery of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). These first-generation agents, while effective, were associated with considerable pharmacological properties and side effects due to their non-selective actions, such as a narrow therapeutic index for TCAs and dietary restrictions for MAOIs. midcitytms.compsychdb.comverywellmind.comwikipedia.org

The 1980s marked a pivotal shift with the introduction of selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine (B1211875), which became the first SSRI approved by the FDA in 1987. psychdb.comwikipedia.orgmidcitytms.com SSRIs operate by selectively inhibiting the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft. midcitytms.comnih.gov This class gained widespread popularity due to its improved safety profile and better tolerability compared to older antidepressants. wikipedia.orgacs.org

However, despite these advancements, limitations persisted with SSRIs, including delayed onset of action and residual symptoms in some patients. hcplive.comcambridge.orgnih.gov This led to a continued search for novel antidepressant modalities with enhanced efficacy and potentially faster therapeutic effects. hcplive.comnih.govtandfonline.com

The emergence of Serotonin Partial Agonist/Reuptake Inhibitors (SPARIs) signifies a step toward more targeted and multimodal antidepressant strategies. nih.govdrugbank.comcambridge.orgimrpress.com Vilazodone (B1662482) hydrochloride is categorized as a SPARI, distinguishing itself by combining two distinct mechanisms within a single molecule: potent and selective serotonin reuptake inhibition and partial agonism at 5-HT1A receptors. drugs.comnih.govdrugbank.comacs.orgcambridge.orgcambridge.org This dual action is hypothesized to provide a synergistic effect on the serotonin system, potentially leading to a more robust and rapid antidepressant response compared to SSRIs alone. nih.govcambridge.orgcambridge.orgresearchgate.net

Historical Context of Vilazodone Hydrochloride Development and Regulatory Approval

This compound, known by its brand name Viibryd, was first synthesized in the 1990s. rupahealth.com Its development was a rational endeavor, driven by an understanding of serotonergic neurotransmission in affective disorders. imrpress.com Merck KGaA in Germany initially discovered vilazodone. mdedge.com

The development journey involved several stages and transitions in ownership. In February 2001, Merck KGaA licensed vilazodone to GlaxoSmithKline, but GlaxoSmithKline returned all rights to Merck KGaA in April 2003 after Phase IIb clinical data did not support progression to Phase III trials. mdedge.com Subsequently, in September 2004, Genaissance Pharmaceuticals Inc. acquired an exclusive worldwide license from Merck KGaA to develop and commercialize vilazodone for depression. mdedge.com Clinical Data Inc. later acquired Genaissance Pharmaceuticals Inc., including the rights to vilazodone, and proceeded with Phase III trials and a large safety trial. mdedge.com

This compound received approval from the U.S. Food and Drug Administration (FDA) on January 21, 2011, for the treatment of major depressive disorder (MDD) in adults. drugs.comacs.orgrupahealth.comnih.govresearchgate.netnih.govfiercebiotech.comfda.gov It was the first drug developed by Clinical Data Inc. to receive marketing approval from the FDA. fiercebiotech.com Following this approval, Forest Laboratories Inc. acquired Clinical Data Inc. in February 2011 and subsequently launched vilazodone. mdedge.com The approval highlighted its dual-action mechanism, setting it apart from standard SSRIs. rupahealth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClN5O2 B000280 Vilazodone Hydrochloride CAS No. 163521-08-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBRGFNBNQSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936833
Record name 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163521-08-2
Record name 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163521-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vilazodone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VILAZODONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Pharmacological Profiles and Neurobiological Mechanisms

Pharmacodynamics of Vilazodone (B1662482) Hydrochloride

Vilazodone hydrochloride's unique pharmacological profile stems from its combined actions, which are hypothesized to enhance serotonergic neurotransmission and offer potential therapeutic advantages. Its mechanism of action has been extensively studied to understand its precise interactions with serotonergic pathways.

Selective Serotonin (B10506) Reuptake Inhibition: Receptor Binding Kinetics and Efficacy

Vilazodone demonstrates potent and selective inhibition of serotonin (5-HT) reuptake by targeting the serotonin transporter (SERT) guidetopharmacology.org. This inhibition leads to an increased concentration of serotonin in the synaptic cleft fishersci.canih.gov. The binding kinetics illustrate a high affinity for the serotonin reuptake site.

Receptor Binding Kinetics of this compound guidetopharmacology.org

TargetBinding Affinity (Ki)Inhibitory Concentration (IC50)
Serotonin Reuptake Site (SERT)0.1 nM1.6 nM (or 0.2 nM or 0.5 nM)
5-HT1A Receptor-2.1 nM (or 0.2 nM or 0.5 nM)
Norepinephrine (B1679862) Transporter (NET)56 nM-
Dopamine (B1211576) Transporter (DAT)37 nM-

Note: Variations in reported IC50 values across studies may reflect different experimental conditions or assays guidetopharmacology.org.

In preclinical studies, vilazodone has shown to achieve complete (100%) SERT occupancy at 10 mg/kg, and 50% occupancy at doses between 1-3 mg/kg in rat cortical and hippocampal regions, as measured ex vivo. The efficacy of this SSRI action is considered potent, with some research suggesting it is more potent than fluoxetine (B1211875) in its ability to inhibit serotonin reuptake.

5-Hydroxytryptamine 1A (5-HT1A) Receptor Partial Agonism: Specificity and Functional Implications

Presynaptic 5-HT1A autoreceptors exert a negative feedback mechanism on serotonergic neurons; their activation typically inhibits neuronal firing and serotonin release fishersci.ca. A long-standing hypothesis in antidepressant pharmacology posits that the initial increase in extracellular serotonin by SSRIs leads to acute overstimulation of these autoreceptors, which counteracts the desired increase in serotonin release in terminal regions, contributing to the delayed onset of therapeutic effects observed with conventional SSRIs guidetopharmacology.orgfishersci.cauni.lu.

Vilazodone's partial agonist activity at these presynaptic 5-HT1A autoreceptors is hypothesized to accelerate their desensitization and/or downregulation fishersci.cauni.lu. By directly engaging these autoreceptors as a partial agonist, vilazodone is thought to bypass the initial dampening effect seen with SSRIs alone, thereby more rapidly mitigating the negative feedback loop. This accelerated desensitization is proposed to facilitate increased serotonergic neuronal firing and subsequent serotonin release in the synapse more quickly than with SSRIs alone uni.lu. Animal studies have supported this theory, demonstrating that vilazodone appears to desensitize 5-HT1A autoreceptors more rapidly and can lead to a greater increase in serotonin levels in regions like the rat cortex and hippocampus compared to traditional SSRIs fishersci.ca.

Concurrently with its effects on presynaptic autoreceptors, vilazodone directly activates postsynaptic 5-HT1A heteroreceptors fishersci.ca. Activation of these postsynaptic receptors is believed to further augment serotonergic neurotransmission and contribute to the antidepressant and anxiolytic effects guidetopharmacology.orgfishersci.ca. This direct agonism is thought to enhance serotonergic activity in target brain regions, which are critical for affective and neurovegetative functions. Furthermore, this partial agonist action at postsynaptic 5-HT1A receptors may also theoretically help to mitigate certain common side effects associated with SSRIs, such as sexual dysfunction nih.gov.

Comparative Receptor Affinity and Selectivity Profile (e.g., Norepinephrine, Dopamine Transporters; Other Serotonin Receptors)

Vilazodone exhibits a highly selective pharmacological profile. Its affinity for the serotonin reuptake site (Ki = 0.1 nM) is significantly higher than its affinity for the norepinephrine transporter (NET, Ki = 56 nM) and the dopamine transporter (DAT, Ki = 37 nM) guidetopharmacology.org. This marked selectivity means that its primary mechanism of reuptake inhibition is specific to serotonin, with negligible binding or activity at adrenergic or dopaminergic transporters at clinically relevant concentrations guidetopharmacology.org.

Beyond the 5-HT1A receptor, vilazodone has shown negligible or non-significant binding activity to other serotonin receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C receptors. Moreover, it does not display significant binding activity at adrenergic, histaminergic, or cholinergic receptors, contributing to its relatively clean pharmacological profile and reduced propensity for off-target effects often associated with broader receptor interactions. Comparative studies, for instance, suggest that vilazodone possesses a greater selectivity for 5-HT1A receptors and exerts less influence on extracellular dopamine and norepinephrine levels compared to agents like buspirone. Preclinical animal studies further support this, indicating no significant changes in extracellular norepinephrine or dopamine levels following vilazodone administration.

Hypothesized Synergistic Mechanisms of Dual Action

The co-occurrence of serotonin reuptake inhibition and 5-HT1A receptor partial agonism within a single molecule is hypothesized to result in synergistic or additive pharmacological effects uni.lumims.com. This dual action is posited to overcome some limitations of conventional SSRIs.

The primary hypothesized synergy lies in the more rapid and robust desensitization of the presynaptic 5-HT1A autoreceptor system uni.lu. By directly engaging these autoreceptors as a partial agonist, vilazodone is thought to facilitate their desensitization more quickly than serotonin alone, which accumulates slowly with SSRI monotherapy guidetopharmacology.org. This expedited desensitization could lead to a faster disinhibition of serotonergic neuronal firing and consequently, a more rapid and substantial increase in serotonin release in the synaptic cleft guidetopharmacology.orguni.lu. Simultaneously, the partial agonism at postsynaptic 5-HT1A receptors directly contributes to the enhancement of serotonergic neurotransmission in target brain regions guidetopharmacology.org.

This unique combined mechanism is theorized to offer several clinical benefits, including a potentially faster onset of antidepressant activity, enhanced efficacy in symptom reduction, and a more favorable tolerability profile, particularly regarding the incidence of certain side effects like sexual dysfunction, which are commonly associated with traditional SSRIs fishersci.cauni.lumims.comnih.gov. Preclinical animal studies have provided support for this theoretical notion, indicating a more rapid and augmented elevation of brain 5-HT levels with vilazodone compared to SSRI monotherapy uni.lu.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized through various studies, detailing its absorption, distribution, metabolism, and elimination. The drug demonstrates dose-proportional pharmacokinetics across a range of 5–80 mg nih.govnih.govunipi.it.

Metabolic Pathways and Enzyme Involvement

This compound undergoes extensive metabolism primarily within the liver nih.govnih.govnih.govkglmeridian.com. This biotransformation occurs through both cytochrome P450 (CYP) and non-CYP mediated pathways nih.govnih.govfda.govmedscape.comdrugs.comresearchgate.netrxabbvie.comnih.gov.

The primary enzyme responsible for the metabolism of this compound among the CYP pathways is CYP3A4 nih.govnih.govkglmeridian.comfda.govmedscape.comdrugs.comresearchgate.netrxabbvie.comnih.govdrugbank.comwikipedia.orgnih.govabbvie.caupol.czdovepress.com. Minor contributions to its biotransformation also come from CYP2C19 and CYP2D6 nih.govnih.govkglmeridian.comfda.govmedscape.comdrugs.comresearchgate.netrxabbvie.comdrugbank.comwikipedia.orgnih.govabbvie.caupol.czdovepress.comgenesight.comfda.gov. In vitro studies suggest that vilazodone can act as a moderate inhibitor of CYP2C19 and CYP2D6 abbvie.cadovepress.comfda.gov.

Concomitant administration with strong CYP3A4 inhibitors, such as ketoconazole, can significantly increase the systemic exposure (AUC and Cmax) of vilazodone, with observed increases of approximately 42% to 51% nih.govnih.govnih.govfda.gov. Conversely, strong CYP3A4 inducers, like carbamazepine, can decrease vilazodone systemic exposure by about 45% nih.govnih.govnih.govabbvie.cafda.gov.

The involvement of these CYP isoenzymes highlights potential drug-drug interactions.

CYP IsoenzymeRole in Vilazodone Metabolism
CYP3A4Primary metabolizer
CYP2C19Minor contributor
CYP2D6Minor contributor

In addition to CYP-mediated metabolism, this compound is also metabolized via non-CYP pathways, possibly involving carboxylesterase (CE) enzymes nih.govunipi.itnih.govkglmeridian.comfda.govmedscape.comdrugs.comrxabbvie.comnih.govupol.cz. Approximately 40% of the parent drug may be metabolized by carboxylesterase, while 60% is processed by CYP pathways fda.gov.

Elimination Routes and Half-Life Determination

This compound is primarily eliminated through hepatic metabolism nih.govkglmeridian.comdrugs.com. Only a small percentage of the administered dose is recovered unchanged: approximately 1% in urine and 2% in feces nih.govnih.govmedscape.comdrugs.comrxabbvie.comdrugbank.comwikipedia.orgnih.gov. The terminal elimination half-life of vilazodone is approximately 25 hours nih.govnih.govnih.govkglmeridian.commedscape.comdrugs.comdrugbank.comwikipedia.orgfda.govnih.gov. Other studies have reported a half-life of 24 ± 5.2 hours after a single 40 mg dose and 28.9 ± 3.2 hours with repeated doses drugbank.comnih.gov. Steady-state plasma concentrations are typically achieved within about 3 to 4 days of consistent daily dosing nih.govdrugs.comfda.gov.

Protein Binding Characteristics and Clinical Implications

This compound is extensively bound to plasma proteins, with reported binding percentages ranging from 96% to 99% nih.govnih.govdrugs.comdrugbank.comwikipedia.orgnih.gov. This high degree of protein binding suggests that vilazodone could potentially displace other highly protein-bound drugs, such as digoxin (B3395198) or warfarin (B611796) (coumadin), temporarily increasing their free plasma concentrations and activity nih.gov.

Pharmacokinetic Variability and Contributing Factors

Several factors can influence the pharmacokinetic profile of this compound. The drug's absolute oral bioavailability is approximately 72% when taken with food nih.govkglmeridian.commedscape.comdrugs.comwikipedia.orgnih.gov. Administration with food, whether a high-fat or light meal, significantly increases the oral bioavailability, leading to an approximate 147-160% increase in Cmax and a 64-85% increase in AUC nih.govnih.govfda.govmedscape.comdrugs.comabbvie.canih.gov. If vomiting occurs within 7 hours after administration, the drug's absorption can decrease by about 25% nih.govdrugs.com.

Studies evaluating intrinsic factors on vilazodone's pharmacokinetics indicate that no dosage adjustment is generally needed for patients with mild or moderate renal or hepatic impairment nih.govnih.govnih.govdrugs.comresearchgate.netdovepress.comfda.govnih.govhres.ca. However, severe renal or hepatic impairment has not been extensively studied kglmeridian.comdrugs.comfda.govfda.gov. Furthermore, no significant pharmacokinetic differences have been observed in geriatric patients compared to younger patients, nor between males and females fda.govnih.gov.

The impact of genetic variations in CYP2C19 and CYP2D6 on vilazodone's response has been assessed, with no meaningful associations found with clinical response or discontinuation rates, possibly due to the compensatory nature of these enzymes or their minor roles in metabolism genesight.comfda.gov.

Preclinical Research and Translational Neuroscience

In Vitro Studies on Serotonergic Systems

In vitro studies are crucial for characterizing the precise molecular interactions of vilazodone (B1662482) hydrochloride with key components of the serotonergic system, such as serotonin (B10506) transporters and receptors.

Vilazodone hydrochloride demonstrates potent inhibition of serotonin (5-HT) reuptake. In rat brain synaptosomes, it potently and selectively inhibits the reuptake of 5-HT with an IC50 ranging from 0.2 nM to 2.1 nM wikipedia.orgfda.govhres.caelifesciences.orgelifesciences.org. This indicates a high affinity for the serotonin transporter (SERT) fda.govnih.gov. For the cloned human SERT, the Ki value is reported as 0.1 nM wikipedia.orgfda.govnih.gov.

Comparative studies highlight vilazodone's selectivity, showing considerably lower affinity for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) transporters. For instance, its Ki values are 56 nM for the norepinephrine transporter (NET) and 37 nM for the dopamine transporter (DAT) wikipedia.org. In rat brain synaptosomes, the IC50 for NE reuptake inhibition is 60 nM, and for DA, it is 90 nM fda.govhres.ca. This demonstrates a substantial selectivity profile, with vilazodone being approximately 300-fold more selective for 5-HT reuptake inhibition compared to norepinephrine reuptake acs.org. It has also been noted to be more potent than fluoxetine (B1211875) in inhibiting serotonin reuptake in mouse hypothalamic synaptosomes nih.gov.

The following table summarizes key reuptake inhibition data:

Target/TransporterSpecies/PreparationAssay TypeValue (IC50 or Ki)Reference
5-HT ReuptakeRat Brain SynaptosomesInhibition (IC50)0.2 nM fda.govhres.ca
5-HT ReuptakeRat Brain SynaptosomesInhibition (IC50)2.1 nM wikipedia.org
5-HT ReuptakeRat Brain SynaptosomesInhibition (IC50)1.6 nM elifesciences.orgelifesciences.org
Human SERTCloned HumanBinding (Ki)0.1 nM wikipedia.orgfda.govnih.gov
Norepinephrine TransporterHumanBinding (Ki)56 nM wikipedia.org
Norepinephrine ReuptakeRat Brain SynaptosomesInhibition (IC50)60 nM fda.govhres.ca
Dopamine TransporterHumanBinding (Ki)37 nM wikipedia.org
Dopamine ReuptakeRat Brain SynaptosomesInhibition (IC50)90 nM hres.ca

This compound exhibits high affinity for the human 5-HT1A receptor, with reported IC50 values of 0.2 nM wikipedia.org, 0.5 nM acs.orgnih.gov, and 2.1 nM elifesciences.orgelifesciences.org. It functions as a partial agonist at this receptor, demonstrating an intrinsic activity (IA) of approximately 60–70% relative to 5-HT wikipedia.org. This partial agonism is significant as it allows for direct modulation of 5-HT1A receptors, a feature distinct from typical SSRIs nih.govresearchgate.net.

Studies using [35S]GTPγS autoradiography in rat brain tissue revealed that vilazodone activates 5-HT1A receptors in a region-dependent manner. For instance, in the dorsal raphe from treatment-naïve rats, acute vilazodone (10 µM) produced 43% activation relative to 5-HT fda.gov. In the hippocampus, it stimulated [35S]GTPγS binding with an efficacy of 45% of 5-HT, and in the lateral septum, its efficacy was 87% of 5-HT fda.gov. These findings indicate that vilazodone preferentially binds to the high agonist affinity state of human 5-HT1A receptors, which is indicative of its partial agonist activity nih.gov. The compound shows negligible affinity for other serotonin receptors, such as 5-HT1D, 5-HT2A, and 5-HT2C wikipedia.org.

The following table presents key receptor binding and functional data:

Receptor/TargetSpecies/PreparationAssay TypeValue (IC50 or Ki)Efficacy (% of 5-HT)Reference
Human 5-HT1ACloned HumanBinding (IC50)0.2 nM- wikipedia.org
Human 5-HT1ACloned HumanBinding (IC50)0.5 nM- acs.orgnih.gov
Human 5-HT1ACloned HumanBinding (IC50)2.1 nM- elifesciences.orgelifesciences.org
Human 5-HT1ACloned HumanBinding (Ki)0.2 nM- wikipedia.org
Human 5-HT1AFunctional AssayPartial Agonism-~60-70% wikipedia.org
5-HT1A ReceptorRat Dorsal Raphe (in vitro)[35S]GTPγS Binding-43% fda.gov
5-HT1A ReceptorRat Hippocampus (in vitro)[35S]GTPγS Binding-45% fda.gov
5-HT1A ReceptorRat Lateral Septum (in vitro)[35S]GTPγS Binding-87% fda.gov

Animal Models of Affective and Anxiety Disorders

To further assess the potential therapeutic utility of this compound, extensive research has been conducted using various animal models that mimic aspects of human affective and anxiety disorders.

This compound has demonstrated antidepressant-like effects in established behavioral despair models in rodents. In the forced swim test (FST) and tail suspension test (TST), common models for screening antidepressant activity, vilazodone consistently reduces immobility time, which is indicative of antidepressant-like activity hres.canih.govplos.orgnih.govresearchgate.netnih.gov. While some studies indicated efficacy at a single dose only in the FST nih.govresearchgate.net, others demonstrated a significant reduction in immobility time across various doses plos.orgresearchgate.net.

Specifically, in mice and rats, very low doses of vilazodone were effective in reducing immobility time in both the TST and FST, without significantly affecting locomotor activity in open field tests plos.org. The involvement of the 5-HT1A receptor in these effects is supported by studies where the selective 5-HT1A receptor antagonist WAY-100635 blocked the antidepressant-like effects of vilazodone in both the TST and FST plos.org.

The following table summarizes findings from behavioral despair models:

Test NameSpeciesKey Finding (Effect of Vilazodone)Reference
Forced Swim Test (FST)Mice, RatsReduced immobility time, demonstrating antidepressant-like effects hres.canih.govplos.orgnih.govnih.gov
Tail Suspension Test (TST)MiceReduced immobility time, demonstrating antidepressant-like effects hres.caplos.orgnih.govresearchgate.netnih.govresearchgate.net

This compound has also exhibited anxiolytic-like effects in various rodent models of anxiety. It has demonstrated efficacy in the ultrasonic vocalization model of anxiety in rats, which measures stress-induced vocalizations nih.govresearchgate.net. Additionally, studies have shown activity in tests such as the light-dark box and the four-plate test hres.ca. The four-plate test, for example, assesses anxiolytic activity by measuring the suppression of exploration of novel surroundings due to mild electric foot shock nih.govresearchgate.net. Although vilazodone showed activity in some anxiety models, it was not universally effective across all tests, indicating a nuanced anxiolytic profile hres.ca.

Electrophysiological investigations provide insights into how this compound modulates neuronal activity and serotonin neurotransmission. Preclinical studies have shown that vilazodone selectively enhances serotonergic output in the prefrontal cortex of rats nih.govresearchgate.net. This enhanced output is thought to be mediated by its dual mechanism, combining SERT inhibition with 5-HT1A partial agonism.

Furthermore, vilazodone has been shown to reduce the sensitivity of 5-HT1A autoreceptors in the dorsal raphe nuclei more rapidly than conventional SSRIs such as fluoxetine and paroxetine (B1678475) researchgate.nettandfonline.com. This accelerated desensitization of presynaptic autoreceptors can lead to a more rapid increase in serotonin release and neuronal firing tandfonline.com. In a rat model of Parkinson's disease, vilazodone prevented the abnormal L-DOPA-induced facilitation of corticostriatal transmission, an effect that was blocked by the 5-HT1A antagonist WAY-100635, underscoring the critical role of 5-HT1A receptor modulation in its effects on neuronal excitability mdpi.com.

Neurobiological Effects of this compound in Preclinical Models

This compound is a novel antidepressant characterized by its dual mechanism of action, functioning as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor nih.govresearchgate.netnih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.netpsychiatryinvestigation.orgfda.govnih.govdovepress.comtalkiatry.com. Preclinical investigations have extensively characterized its neurobiological effects, providing insights into its potential therapeutic advantages.

Preclinical studies utilizing in vivo microdialysis in freely moving rats have demonstrated that acute administration of this compound significantly increases extracellular serotonin (5-HT) levels in key brain regions involved in mood regulation, including the frontal cortex and ventral hippocampus nih.govfda.gov. These increases were dose-dependent and, in comparisons with other serotonergic agents, vilazodone was shown to produce larger maximal increases of extracellular 5-HT than fluoxetine in both the ventral hippocampus (558% vs. 274%) and the frontal cortex (527% vs. 165%) nih.gov.

Chronic administration of this compound exhibited distinct effects on serotonin transporter (5-HTT) levels and 5-HT1A receptor density when compared to conventional SSRIs. After 14 days of treatment, vilazodone resulted in smaller reductions in 5-HTT levels in the forebrain compared to citalopram (B1669093) and paroxetine nih.gov. Furthermore, chronic vilazodone treatment led to a decrease in 5-HT1A receptor density in cortical and hippocampal regions, a contrasting effect to that of SSRIs which typically increase 5-HT1A receptors in these areas nih.gov. In the prefrontal cortex of rats, vilazodone selectively enhanced serotonergic output researchgate.netnih.gov.

Table 1: Effects of Acute Vilazodone Administration on Extracellular Serotonin Levels in Rat Brain Regions

Brain RegionCompoundMaximal Increase in Extracellular 5-HT (%)
Ventral HippocampusVilazodone558
Ventral HippocampusFluoxetine274
Frontal CortexVilazodone527
Frontal CortexFluoxetine165

Data extracted from preclinical studies comparing vilazodone and fluoxetine. nih.gov

A core hypothesis underlying the unique mechanism of this compound is its capacity to influence 5-HT1A autoreceptor dynamics. Vilazodone's dual action, as both an SSRI and a 5-HT1A partial agonist, is theorized to promote a more rapid and specific desensitization of somatodendritic 5-HT1A autoreceptors nih.govnih.gov. These presynaptic autoreceptors, located in the raphe nuclei, typically inhibit the firing rate of 5-HT neurons semanticscholar.orgresearchgate.net.

By directly acting as a partial agonist on 5-HT1A autoreceptors, vilazodone is posited to accelerate their desensitization, an effect that SSRIs typically achieve indirectly through prolonged exposure to increased endogenous 5-HT nih.govnih.gov. This accelerated desensitization is crucial because the initial activation of these autoreceptors by increased synaptic serotonin, as seen with SSRIs, can lead to a negative feedback loop that temporarily reduces serotonin release, contributing to the therapeutic lag often observed with conventional antidepressants researchgate.netpsychiatryinvestigation.orgresearchgate.net. Vilazodone's partial agonism on presynaptic somatodendritic 5-HT1A autoreceptors may theoretically enhance serotonergic activity and contribute to its antidepressant actions semanticscholar.orgnih.gov. Preclinical electrophysiological studies have further supported this, indicating that vilazodone demonstrates a more rapid 5-HT1A autoreceptor inhibition action compared to some other SSRIs researchgate.net. This mechanism is thought to reduce the 5-HT neurons' ability to regulate 5-HT output, thereby increasing 5-HT neuronal firing and activity nih.gov.

This compound's multifaceted pharmacological profile is central to its impact on neural circuits regulating mood and emotion. Its primary mechanisms, serotonin reuptake inhibition and 5-HT1A receptor partial agonism, synergistically enhance serotonergic neurotransmission within the central nervous system researchgate.netfda.govtalkiatry.com. This dual action contributes to the alleviation of symptoms associated with major depressive disorder and anxiety talkiatry.com.

Specifically, the partial agonism at 5-HT1A receptors, both presynaptic and postsynaptic, plays a significant role. Decreased 5-HT1A receptor density has been observed in patients with major depressive disorder (MDD), suggesting that targeted activation of these receptors by vilazodone may help restore their modulatory effects on 5-HT neurotransmission nih.gov. Preclinical studies have shown that 5-HT1A receptor partial agonism can decrease anxiety-related behaviors nih.govresearchgate.net. This suggests that by modulating these receptors, vilazodone directly influences neural pathways implicated in anxiety and mood regulation.

Translational Insights from Preclinical to Clinical Phenomena

Preclinical research on this compound has provided significant translational insights, informing expectations for its clinical profile. The unique dual mechanism of action, combining serotonin reuptake inhibition with 5-HT1A receptor partial agonism, was theoretically designed to overcome limitations of traditional SSRIs researchgate.netnih.gov.

Preclinical studies in animal models, including rodent vocalization, forced swim test, elevated maze, and predator-induced stress models, suggested a potential for a rapid onset of antidepressant effects with vilazodone nih.gov. The observation that vilazodone selectively enhanced serotonergic output in the prefrontal cortex of rats in vivo further supported this notion researchgate.netnih.gov. Animal studies have indicated a more rapid 5-HT1A autoreceptor inhibition compared to SSRIs, which was theorized to lead to a quicker increase in extracellular serotonin and thus a faster onset of therapeutic effects psychiatryinvestigation.orgresearchgate.net.

Translating these preclinical findings, the partial 5-HT1A receptor agonism observed in animal models has been linked to the potential for mitigating common SSRI-induced side effects, such as sexual dysfunction and weight gain, and decreasing anxiety-related behaviors nih.govresearchgate.netnih.gov. While clinical trials have shown significant improvements in depressive symptoms, sometimes as early as one week after administration in some studies, the definitive demonstration of a more rapid onset compared to other antidepressants in head-to-head trials is still an area of ongoing discussion psychiatryinvestigation.orgdovepress.com. However, the preclinical data laid the groundwork for understanding vilazodone's differentiated mechanism and its potential advantages in addressing both mood and anxiety symptoms, and potentially improving tolerability in a clinical setting nih.govresearchgate.netnih.gov.

Table 2: Key Preclinical Mechanisms and Their Translational Implications

Preclinical MechanismTranslational ImplicationSupporting Preclinical Findings
Dual SSRI and 5-HT1A partial agonismPotential for rapid onset of antidepressant efficacy.Electrophysiological studies showing rapid 5-HT1A autoreceptor inhibition psychiatryinvestigation.orgresearchgate.net. Selective enhancement of serotonergic output in rat prefrontal cortex researchgate.netnih.gov.
Accelerated 5-HT1A autoreceptor desensitizationOvercoming therapeutic lag associated with conventional SSRIs.Designed to provide a more rapid and specific desensitization of somatodendritic 5-HT1A autoreceptors compared to indirect SSRI action nih.govnih.gov.
Direct 5-HT1A agonism (postsynaptic)Potential for reduced sexual dysfunction and anxiety-related behaviors.Partial 5-HT1A receptor agonism shown to decrease anxiety-related behaviors in animal models and mitigate SSRI-induced sexual problems nih.govresearchgate.netnih.gov.
Enhanced serotonergic neurotransmission in specific regionsBroader impact on mood and anxiety symptoms.Increased extracellular 5-HT levels in frontal cortex and ventral hippocampus in rats nih.govfda.gov. Restoration of modulatory effects of 5-HT1A receptors, which are decreased in MDD nih.gov.

Clinical Research on Efficacy in Psychiatric Disorders

Major Depressive Disorder (MDD)

The efficacy of vilazodone (B1662482) hydrochloride in treating MDD has been rigorously investigated through a series of clinical trials, primarily focusing on short-term and long-term outcomes, as well as its impact on response and remission rates.

Clinical Trial Methodologies and Design Considerations (e.g., Randomized, Double-Blind, Placebo-Controlled Studies)

Clinical research on vilazodone hydrochloride for MDD has predominantly utilized randomized, double-blind, placebo-controlled designs, which are considered the gold standard for evaluating drug efficacy psychiatrist.compsychiatryinvestigation.orgresearchgate.netresearchgate.netdovepress.com. The pivotal Phase III trials that supported vilazodone's approval typically involved 8-week durations psychiatrist.compsychiatryinvestigation.orgresearchgate.netresearchgate.netmdedge.comnih.gov. These studies often included a 1- to 4-week screening period without medication, followed by an 8-week double-blind treatment phase and a 1-week double-blind taper period psychiatrist.com.

Patients enrolled in these trials were generally outpatients aged 18 to 65 years who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for MDD psychiatrist.comresearchgate.netresearchgate.netmdedge.com. Key inclusion criteria often stipulated a baseline 17-item Hamilton Rating Scale for Depression (HAM-D-17) score of ≥22, with a HAM-D-17 item 1 (depressed mood) score of ≥2, indicating at least moderate MDD symptoms psychiatrist.comresearchgate.netmdedge.com.

Treatment regimens typically involved an initial low dose of vilazodone (e.g., 10 mg/day) with weekly titrations to a target dose, most commonly 40 mg/day, maintained from week 3 until the end of the trial psychiatrist.compsychiatryinvestigation.orgresearchgate.netmdedge.comnih.gov. Some studies also explored a 20 mg/day dose nih.govnih.gov. Five unpublished Phase II trials, with similar 8-week, double-blind, randomized, placebo-controlled designs, also investigated vilazodone's efficacy across a dose range of 5-100 mg/day psychiatryinvestigation.org. Some of these Phase II trials included active comparators, while others were placebo-only psychiatryinvestigation.org. Fixed-dose and flexible-titration designs were both employed psychiatryinvestigation.org.

Efficacy Assessments and Outcome Measures (e.g., MADRS, HAM-D scores)

The primary efficacy endpoint in most clinical trials evaluating vilazodone for MDD was the mean change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of treatment (typically week 8) psychiatrist.comavancepsychiatry.comresearchgate.netresearchgate.netmdedge.comnih.gov. The MADRS is a widely used clinician-rated scale that assesses the severity of depressive symptoms.

Secondary efficacy measures commonly included:

17-item Hamilton Rating Scale for Depression (HAM-D-17): Another clinician-rated scale for assessing depression severity avancepsychiatry.comresearchgate.netresearchgate.netmdedge.com.

Hamilton Anxiety Rating Scale (HAM-A): Used to assess anxiety symptoms, as vilazodone has also been proposed to control anxiety psychiatrist.comavancepsychiatry.comnih.govresearchgate.netmdedge.comresearchgate.net.

Clinical Global Impressions-Severity of Illness (CGI-S): A clinician-rated scale globally assessing the severity of the patient's illness avancepsychiatry.comkoreamed.orgresearchgate.netmdedge.comresearchgate.net.

Clinical Global Impressions-Improvement (CGI-I): A clinician-rated scale globally assessing the patient's improvement from baseline avancepsychiatry.comkoreamed.orgresearchgate.netmdedge.comresearchgate.net.

Response rates, often defined as a ≥50% decrease in the MADRS total score from baseline, and remission rates (e.g., MADRS total score <10) were also crucial outcome measures avancepsychiatry.comresearchgate.netmdedge.comnih.govdovepress.com.

Short-Term Efficacy Profiles

In short-term (8-week) randomized, double-blind, placebo-controlled trials, vilazodone 40 mg/day consistently demonstrated statistically significant improvements in depressive symptoms compared to placebo avancepsychiatry.comnih.govkoreamed.orgpsychiatryinvestigation.orgresearchgate.netdovepress.commdedge.comnih.govresearchgate.net.

Table 1: Summary of Short-Term Efficacy Results (MADRS Total Score Change from Baseline) in Pivotal Trials

StudyN (Vilazodone/Placebo)Least Squares Mean Difference (LSMD) in MADRS (Vilazodone vs. Placebo)P-value
RCT-1 (Rickels et al.) mdedge.comnih.gov410 (205/205)-3.20.001
RCT-2 (Khan et al.) researchgate.netnih.gov481 (231/232)-2.50.009
Phase IV Study (Croft et al.) psychiatrist.com505 (253/252)-5.117<0.00001

Note: LSMD represents the difference in the mean change from baseline for vilazodone compared to placebo. A negative value indicates greater improvement with vilazodone.

Beyond the primary MADRS endpoint, vilazodone-treated patients showed significantly greater improvements from baseline in HAM-D-17, HAM-A, CGI-S, and CGI-I scores compared to placebo groups psychiatrist.comresearchgate.netmdedge.com. A meta-analysis confirmed vilazodone's superior efficacy over placebo across these measures koreamed.org. The efficacy of vilazodone was consistent across various demographic and MDD characteristic subgroups, including different age groups, baseline depression severities, illness durations, and recurrent illness status nih.govnih.govresearchgate.net.

Long-Term Efficacy and Relapse Prevention Studies

While early studies focused on short-term efficacy, long-term effectiveness and relapse prevention are crucial for MDD treatment psychiatryinvestigation.orgva.gov.

One 1-year, open-label, multicenter study assessed the long-term effectiveness of vilazodone in patients with MDD avancepsychiatry.comkoreamed.orgnih.govnih.govva.gov. This study enrolled 616 patients, with 254 (41.2%) completing the entire 52-week study avancepsychiatry.comkoreamed.orgva.gov. The mean MADRS total scores showed continuous improvement, decreasing from 29.9 at baseline to 11.4 at week 8, further improving to 8.2 at week 24, and 7.1 at week 52 avancepsychiatry.comkoreamed.orgnih.govnih.gov. Similar positive trends were observed for CGI-S and CGI-I scores over the 52-week period avancepsychiatry.com. This open-label study suggested sustained effectiveness of vilazodone in maintaining symptom improvement over a longer duration koreamed.orgpsychiatryinvestigation.orgva.govdovepress.com.

A more rigorous randomized relapse prevention trial involved 1204 adults with MDD who received 20 weeks of open-label treatment with vilazodone 40 mg/day nih.govnih.gov. Of those who responded to this open-label phase (564 patients), they were then randomized to a 28-week double-blind treatment phase receiving either vilazodone (20 mg/day or 40 mg/day) or placebo nih.govnih.gov. The primary efficacy endpoint for this phase was time to first relapse, defined by a MADRS total score of at least 18 and meeting major depressive episode criteria nih.govnih.gov. In this specific relapse prevention trial, no significant difference was detected in time to relapse between the vilazodone groups (20 mg/day and 40 mg/day) and the placebo group during the double-blind period nih.govnih.gov. The crude rates of relapse were similar across all treatment groups (placebo: 12.6%; vilazodone 20 mg/day: 11.4%; vilazodone 40 mg/day: 13.4%) nih.govnih.gov. This finding might be influenced by the high magnitude of response achieved during the preceding open-label phase, where patients entered the randomized phase with very low mean MADRS scores (~5), significantly below the threshold for relapse nih.gov.

Analysis of Response and Remission Rates

Response rates, typically defined as a ≥50% reduction in MADRS total score from baseline, were consistently higher with vilazodone compared to placebo in short-term trials avancepsychiatry.compsychiatryinvestigation.orgresearchgate.netmdedge.comnih.govnih.gov.

Table 2: Short-Term Response Rates (≥50% MADRS Reduction)

StudyVilazodone Response RatePlacebo Response RateP-value
RCT-1 mdedge.comnih.gov40.4%28.1%0.007
RCT-2 researchgate.netmdedge.comnih.gov44.0%30.0%0.002
Phase IV Study psychiatrist.com57.7%36.2%0.0002

A pooled analysis of two randomized trials reported a 42% response rate for vilazodone 40 mg/day versus 29% for placebo, with a Number Needed to Treat (NNT) for response of 8 nih.govnih.govdovepress.com.

Remission rates, defined as achieving a MADRS total score <10, showed variability across studies. In some pivotal trials, remission rates for vilazodone were numerically higher than placebo but not always statistically significantly different researchgate.netmdedge.com. For example, in one trial, remission rates were 27.3% for vilazodone versus 20.3% for placebo (P = .066) on MADRS, and 24.2% versus 17.7% (P = .088) on HAM-D-17, not reaching statistical significance in that specific study researchgate.net. In another pooled analysis, pooled remission rates were 25% for vilazodone 40 mg/day and 18% for placebo, resulting in an NNT for remission of 14 nih.govnih.govdovepress.com. However, post-hoc analyses of other studies reported significantly higher remission rates for vilazodone compared to placebo, with an NNT of 9 for MADRS remission (34% vs 22%, P=0.003) and an NNT of 10 for "complete remission" (MADRS ≤10 + HAM-A ≤7) (18% vs 8%, P=0.002) koreamed.orgdovepress.com.

Onset of Therapeutic Action: Research Findings and Interpretations

Research findings suggest a relatively rapid onset of therapeutic action for vilazodone. Significant improvements in MADRS and HAM-D-17 scores have been observed as early as week 1 in some clinical trials avancepsychiatry.comresearchgate.netmdedge.comresearchgate.netva.govresearchgate.net. Specifically, one Phase III trial reported statistically significant improvements in MADRS and HAM-D-17 total scores for vilazodone 40 mg/day compared to placebo at week 1, the earliest time point measured researchgate.netmdedge.comva.govresearchgate.net. Another Phase IV trial also showed statistically significant improvement in MADRS scores at week 2 nih.govkoreamed.orgresearchgate.netdovepress.com.

A comparative study with escitalopram (B1671245) in MDD patients observed a significant reduction in HAM-D, HAM-A, MADRS, CGI-I, and CGI-S scores as early as week 1 in the vilazodone group, suggesting an early onset of action and potential superiority over selective serotonin (B10506) reuptake inhibitors in this aspect researchgate.net. Pooled analyses and post-hoc studies have further supported the possibility of an early onset of action for vilazodone, with depressive symptoms potentially improving within the first week or two of administration avancepsychiatry.comnih.govkoreamed.orgpsychiatryinvestigation.orgdovepress.com. While these findings are promising, some sources suggest that more head-to-head comparative studies are needed to definitively confirm this putative benefit of faster onset of action compared to other antidepressants avancepsychiatry.comkoreamed.orgpsychiatryinvestigation.org.

Table 3: Onset of Action - Earliest Significant Improvement (Vilazodone vs. Placebo)

Outcome MeasureEarliest Week of Significant Improvement [Source]
MADRS total scoreWeek 1 researchgate.netmdedge.comresearchgate.netva.govresearchgate.net or Week 2 nih.govkoreamed.orgresearchgate.netdovepress.com
HAM-D-17 total scoreWeek 1 researchgate.netmdedge.comresearchgate.netva.govresearchgate.net

Other Potential Therapeutic Indications (Investigational Studies)

Beyond its approved indication for MDD, this compound has been explored in investigational studies for other psychiatric disorders.

Generalized Anxiety Disorder (GAD)

Clinical trials have assessed the efficacy of vilazodone in the treatment of Generalized Anxiety Disorder. Three studies have reported statistically significant improvements with vilazodone compared to placebo on the Hamilton Rating Scale for Anxiety (HAMA) total score nih.govtandfonline.com.

In an 8-week flexible-dose study (20-40 mg/day), the least squares mean difference in change from baseline to week 8 in the HAMA total score was statistically significant for vilazodone versus placebo (-1.50; 95% CI: -2.96 to -0.04, P=0.0438) researchgate.net. Another flexible-dose study (20-40 mg/day) similarly reported a statistically significant least squares mean difference on the HAMA total score (-2.20; 95% CI: -3.72 to -0.68, P=0.0048) and on the Sheehan Disability Scale (SDS) total score (-1.89; 95% CI: -3.52 to -0.26, P=0.0236), suggesting benefits for anxiety symptoms and functional impairment psychiatrist.com. A fixed-dose study found that vilazodone 40 mg/day yielded a statistically significant mean difference on the HAMA total score (-1.80; 95% CI: -3.26 to -0.34, P=0.0312) compared to placebo, although the 20 mg/day dose did not reach statistical significance nih.gov.

Table 2: Efficacy Outcomes of Vilazodone in Generalized Anxiety Disorder (GAD)

Study TypePrimary Efficacy Measure (Scale)Vilazodone (LSMD vs. Placebo)P-valueKey FindingsReference
8-week, Flexible-doseHAMA total score change-1.50 (95% CI: -2.96 to -0.04)0.0438Statistically significant improvement researchgate.net researchgate.net
8-week, Flexible-doseHAMA total score change-2.20 (95% CI: -3.72 to -0.68)0.0048Also significant SDS total score improvement psychiatrist.com psychiatrist.com
8-week, Fixed-doseHAMA total score change (40 mg/day)-1.80 (95% CI: -3.26 to -0.34)0.0312Significant for 40mg/day, not 20mg/day nih.gov nih.gov

LSMD: Least Squares Mean Difference; CI: Confidence Interval; HAMA: Hamilton Rating Scale for Anxiety; SDS: Sheehan Disability Scale.

Post-Traumatic Stress Disorder (PTSD)

A 12-week randomized, double-blind, placebo-controlled trial evaluated vilazodone 40 mg/day for the treatment of PTSD with comorbid mild-to-moderate depression. This study included 59 adult outpatients (29 in the vilazodone group, 30 in the placebo group) psychiatrist.compsychiatrist.com. The primary outcome measures were changes in PTSD symptoms as assessed by the Clinician-Administered PTSD Scale (CAPS) and PTSD Symptom Scale–Self-Report (PSS-SR). The study concluded that no significant differences were observed between the vilazodone and placebo groups on any of the primary or secondary outcome measures psychiatrist.compsychiatrist.com.

However, ongoing research, such as The Military and Veterans PTSD Adaptive Platform Clinical Trial (M-PACT, NCT05422612), is actively evaluating vilazodone as a potential pharmacotherapeutic intervention for PTSD over a 12-week treatment period in active soldiers and veterans clinicaltrialsarena.com.

Social Anxiety Disorder

A 12-week double-blind, flexible-dose trial of vilazodone in generalized social anxiety disorder involved 44 subjects (39 in the intent-to-treat sample). The primary outcome measure was the change from baseline on the Liebowitz Social Anxiety Scale (LSAS). At the end of treatment, the vilazodone group demonstrated a significantly greater improvement than the placebo group by 14.3 points on the LSAS (t = 1.80, P = .04, one-tail test) nih.govresearchgate.net. The mean baseline LSAS score in this study was 91.9, indicating marked to severe illness nih.govresearchgate.net. While these findings suggest vilazodone may be a promising treatment for social anxiety disorder, the study's limited sample size necessitates further investigation nih.govresearchgate.net. A subsequent larger follow-up study was discontinued (B1498344) thecarlatreport.com.

Anxiety Symptoms Associated with Depression

Anxiety symptoms frequently co-occur in patients with major depressive disorder. A post-hoc analysis of two phase III trials investigated the efficacy of vilazodone on depression-related anxiety. This analysis included a pooled study population of 863 patients, of whom 82.0% (708 individuals) were classified as having anxious depression nih.govresearchgate.netnih.gov.

After 8 weeks of treatment, statistically significant least squares mean differences were observed between vilazodone and placebo for changes in the HAMA total score (-1.82; 95% CI: -2.81 to -0.83, P<0.001) and the 17-item Hamilton Depression Rating Scale (HAMD17) Anxiety/Somatization subscale scores (-0.75; 95% CI: -1.17 to -0.32, P<0.001) nih.govresearchgate.netnih.gov. Significant improvements were also noted across various other anxiety-related measures, with the exception of the HAMA Somatic Anxiety subscale nih.govresearchgate.netnih.gov. Further analysis indicated that vilazodone was effective in improving both anxiety and depressive symptoms in patients with anxious depression, but not in those with nonanxious depression thecarlatreport.com.

Table 3: Efficacy of Vilazodone on Anxiety Symptoms in Anxious Depression

MeasureVilazodone (LSMD vs. Placebo)P-valueKey FindingsReference
HAMA total score change-1.82 (95% CI: -2.81 to -0.83)<0.001Significant improvement in anxiety symptoms nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
HAMD17 Anxiety/Somatization subscale change-0.75 (95% CI: -1.17 to -0.32)<0.001Significant improvement in anxiety/somatization nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov

LSMD: Least Squares Mean Difference; CI: Confidence Interval; HAMA: Hamilton Rating Scale for Anxiety; HAMD17: 17-item Hamilton Depression Rating Scale.

Comparative Effectiveness and Tolerability Research

Head-to-Head Clinical Trials with Other Antidepressants

Comparison with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)

Some studies have explored the comparative efficacy of vilazodone (B1662482) hydrochloride against SSRIs. One randomized, open-label clinical study directly compared vilazodone (20 mg/day) with escitalopram (B1671245) (20 mg/day) and amitriptyline (B1667244) (75 mg/day) in patients with MDD over 12 weeks wikipedia.org. This study reported a significantly greater reduction in Hamilton Depression Rating Scale (HAMD-17) and Montgomery-Åsberg Depression Rating Scale (MADRS) scores in the vilazodone group compared to both escitalopram and amitriptyline, suggesting vilazodone was more efficacious wikipedia.org. The number of patients achieving remission (HAMD-17 score < 7) at 12 weeks was also significantly higher with vilazodone (n=11) compared to escitalopram (n=4) wikipedia.org. Similarly, the number of patients showing MADRS sustained response at 12 weeks was significantly higher for vilazodone and escitalopram compared to amitriptyline wikipedia.org.

Conversely, another comparative study found no significant difference in the primary outcome of depression severity (HAM-D scores) between vilazodone and escitalopram, indicating comparable efficacy in reducing depressive symptoms probes-drugs.org. However, this study did report that escitalopram was more effective in reducing Hamilton Anxiety Rating Scale (HAM-A) scores probes-drugs.org. A large head-to-head trial involving 1,133 patients indicated that the antidepressant effects of vilazodone were similar to those of citalopram (B1669093) 40 mg/day nih.gov.

In pooled analyses of two pivotal Phase III trials comparing vilazodone 40 mg/day with placebo, response rates (≥50% MADRS score decrease) were 42.4% for vilazodone versus 29.2% for placebo, with remission rates (MADRS total score <10) of 25.4% for vilazodone versus 18.1% for placebo wikidata.orgcenmed.com. The number needed to treat (NNT) for response was 8 and for remission was 14 wikidata.orgwikipedia.org. For context, remission rates with citalopram in the STAR*D trial were 28% (using HAMD) and 33% (using QIDS-SR), with a response rate of 47% (using QIDS-SR) cenmed.com.

Comparison with Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Direct comparative trials establishing vilazodone's superiority over SNRIs for efficacy have not been conducted wikipedia.orgmims.comfishersci.ca. Similar to SSRIs, a "switch" study indicated a potential benefit of transitioning to vilazodone for patients who inadequately responded to previous SSRI or SNRI treatments mims.comsigmaaldrich.comflybase.org. Meta-analyses comparing SSRIs and SNRIs for major depressive disorder generally report relatively small differences in efficacy, with SNRIs showing slightly higher meta-analytic remission rates (48.5%) compared to SSRIs (41.9%), though SNRIs also tend to have higher dropout rates due to adverse drug reactions cenmed.comwikidata.org.

Comparison with Other Classes of Antidepressants

Beyond SSRIs and SNRIs, vilazodone has been compared to tricyclic antidepressants (TCAs). The randomized, open-label study mentioned previously directly compared vilazodone with amitriptyline, a TCA wikipedia.org. In this study, vilazodone demonstrated significantly greater reductions in HAMD-17 and MADRS scores compared to amitriptyline at weeks 2, 4, and 12, indicating its higher efficacy wikipedia.orgnih.gov. Furthermore, the number of remitters was significantly greater in the vilazodone group compared to the amitriptyline group, which had no remitters at 12 weeks wikipedia.org.

Adverse Event Profiles in Comparative Contexts

Vilazodone is generally considered well-tolerated in clinical trials wikipedia.orgwikipedia.orgmims.comfishersci.caprobes-drugs.orgprobes-drugs.org. Most reported adverse events (AEs) are mild to moderate in severity wikipedia.orgmims.comwikipedia.org. Discontinuation rates due to AEs were 7.1% for vilazodone versus 3.2% for placebo in 8-week studies, and 20.7% in a 52-week open-label study wikipedia.orgfishersci.ca.

Gastrointestinal Adverse Events (e.g., Diarrhea, Nausea, Vomiting)

Gastrointestinal (GI) adverse events are among the most common with vilazodone. In pooled analyses of phase II and III placebo-controlled trials, key GI AEs that occurred in at least 5% of vilazodone-treated patients and at least twice the rate of placebo included diarrhea, nausea, and vomiting wikipedia.orgcenmed.comwikipedia.orgfishersci.cawikidoc.org.

Table 1: Incidence of Common Gastrointestinal Adverse Events (Vilazodone vs. Placebo) in Pooled Phase III Trials wikipedia.orgcenmed.comwikipedia.orgfishersci.ca

Adverse EventVilazodone (n=436)Placebo (n=433)
Diarrhea28.0%9.2%
Nausea23.4%5.1%
Vomiting4.6% (Phase III), 6.8% (Phase II)1.2% (Phase III), 1.1% (Phase II)

In a reanalysis comparing vilazodone 40 mg/day with citalopram 40 mg/day, rates of diarrhea (27% vs 11%) and vomiting (7% vs 2%) were reported as higher with vilazodone wikipedia.org. The study comparing vilazodone, escitalopram, and amitriptyline noted nausea in both vilazodone and escitalopram groups wikipedia.org. In a study comparing vilazodone and sertraline, the incidence of diarrhea, nausea, and vomiting was comparable between the two groups, showing statistically non-significant differences wikipedia.org. The majority of these GI adverse events are typically mild to moderate and tend to be self-limiting, with a median duration of 4 to 5 days wikipedia.orgmims.com.

Neurological Adverse Events (e.g., Headache, Dizziness, Insomnia, Somnolence, Abnormal Dreams)

Neurological adverse events are also frequently reported with vilazodone. In pooled analyses of phase II and III placebo-controlled trials, common neurological AEs included dizziness, insomnia, and abnormal dreams, often occurring at rates at least twice that of placebo wikipedia.orgcenmed.comwikipedia.orgfishersci.cawikidoc.org. Headache was also common but its incidence rate was often closer to that of placebo wikipedia.orgwikipedia.orgwikidoc.org.

Table 2: Incidence of Common Neurological Adverse Events (Vilazodone vs. Placebo) in Pooled Phase III Trials wikipedia.orgcenmed.comwikipedia.org

Adverse EventVilazodone (n=436)Placebo (n=433)
Headache13.4%12.0%
Dizziness8.5%4.6%
Insomnia6.0%2.1%
Abnormal Dreams4.1%1.2%
Somnolence6.8% (Phase II)0.5% (Phase II)

In a study comparing vilazodone and sertraline, the incidence of headache, dizziness, insomnia, and abnormal dreams was found to be comparable between the two treatment groups, with statistically non-significant p-values wikipedia.org. Some findings suggest that vilazodone may cause less somnolence compared to other SSRIs wikipedia.org.

Sexual Dysfunction: Incidence and Theoretical Advantages

Sexual dysfunction is a common symptom in MDD and a frequently reported side effect of many serotonergic antidepressants, including SSRIs mayoclinic.orgresearchgate.net. Studies have explored the incidence of sexual dysfunction with vilazodone hydrochloride, with some suggesting a potentially lower incidence compared to other antidepressants nih.govnih.govdovepress.comsemanticscholar.orgacs.orgnih.gov.

In placebo-controlled studies, treatment-emergent sexual function-related adverse events were reported in 8.0% of vilazodone-treated patients, compared to 0.9% in placebo-treated patients researchgate.netpsychiatryinvestigation.org. Despite this statistical difference, some researchers argue that these rates are relatively low when considering the high baseline prevalence of sexual dysfunction in MDD patients (50% in men and 68% in women) and are closer to placebo rates than those typically observed with SSRIs dovepress.comresearchgate.netpsychiatryinvestigation.org. Sexual function, as measured by tools like the Arizona Sexual Experience Scale (ASEX) or Changes in Sexual Functioning Questionnaire (CSFQ), showed improvement on average in both vilazodone and placebo groups in clinical trials dovepress.comresearchgate.netpsychiatryinvestigation.org.

The theoretical advantage of this compound regarding sexual dysfunction is attributed to its partial agonist activity at postsynaptic 5-HT1A receptors nih.govnih.govdovepress.comsemanticscholar.orgpsychiatryinvestigation.org. This mechanism is hypothesized to mitigate the sexual side effects commonly associated with serotonin reuptake inhibition alone, as heightened 5-HT1A receptor activation may diminish sexual dysfunction nih.govnih.govsemanticscholar.orgpsychiatryinvestigation.org.

Table 1: Incidence of Treatment-Emergent Sexual Function-Related Adverse Events in Placebo-Controlled Studies researchgate.netpsychiatryinvestigation.org

Treatment GroupIncidence of Sexual Function-Related Adverse Events
Vilazodone8.0%
Placebo0.9%

Weight Management and Metabolic Profile

This compound has been associated with a low likelihood of causing weight gain nih.govsemanticscholar.orgacs.orgnih.govpsychiatryinvestigation.orgdrugbank.com. In acute 8-week studies, no abnormal weight gain or metabolic adverse effects were noted nih.gov. Pooled data from four placebo-controlled studies (8 to 10 weeks) showed slight mean changes in body weight: +0.59 kg for vilazodone 20 mg and +0.32 kg for vilazodone 40 mg, compared to +0.22 kg for placebo hres.ca. The proportion of patients with a weight increase of ≥7% was 1.7% in the 20 mg group, 1.3% in the 40 mg group, and 1.0% in the placebo group hres.ca.

In a 52-week open-label study, the mean weight increase from baseline at the last visit (mean duration: 31 weeks) for all patients was 1.0 kg, with a mean increase of 1.7 kg at Week 52 nih.govpsychiatryinvestigation.orghres.ca. These findings suggest that vilazodone may offer a potential benefit concerning weight management compared to other antidepressants psychiatryinvestigation.org. Clinically significant effects on metabolic parameters were not noted in clinical studies nih.govnih.govnih.gov.

Table 2: Mean Change in Body Weight in Clinical Studies hres.ca

Study TypeTreatment GroupMean Weight Change from Baseline (kg)
Short-term (8-10 weeks) PooledVilazodone 20 mg+0.59
Vilazodone 40 mg+0.32
Placebo+0.22
Long-term (52 weeks) Open-labelVilazodone 40 mg+1.7 (at Week 52)

Cardiovascular Safety Assessment

Clinical trials have indicated that this compound generally exhibits a favorable cardiovascular safety profile nih.govpsychiatryinvestigation.orgnih.govpsychiatrist.com. Electrocardiogram (ECG) assessments in a randomized, double-blind, placebo- and active-controlled study showed no significant effect of vilazodone on cardiac repolarization, heart rate, PR or QRS interval duration, or ECG morphology psychiatryinvestigation.org.

In the pooled short-term MDD studies, mean changes in systolic blood pressure from baseline were minimal (0.3 mmHg for all vilazodone doses combined versus -0.2 mmHg for placebo) hres.ca. Adverse events indicative of cardiovascular effects, such as tachycardia, palpitations, chest pain, hypertension, or orthostatic hypotension, occurred in less than 2% of patients in either the vilazodone or placebo groups during double-blind treatment, with no notable between-group differences in vital signs or ECGs psychiatrist.com. Higher doses (60 mg/day and 80 mg/day) in healthy subjects were associated with a dose- and concentration-related increase in heart rate, but not at the therapeutic doses of 20 mg/day and 40 mg/day hpfb-dgpsa.ca. Patients with severe cardiac function impairment or uncontrolled hypertension were excluded from clinical trials abbvie.ca.

Emergent Novel Adverse Events from Post-Marketing Surveillance (e.g., Sleep Paralysis, Hypnagogic Hallucination, REM Sleep Abnormalities, Violence-Related Symptoms)

Post-marketing surveillance, particularly through databases like the FDA Adverse Event Reporting System (FAERS), has identified signals for emergent adverse events not extensively detailed in initial clinical trials nih.govresearchgate.netsysrevpharm.org. A study analyzing FAERS data from 2011 to 2023, encompassing 5,375 vilazodone-related reports, identified robust signals in several areas nih.govresearchgate.net.

Notable emergent adverse events include:

Sleep disturbances: This category encompasses sleep paralysis, hypnagogic hallucination, rapid eye movement (REM) sleep abnormalities, sleep terror, terminal insomnia, and tachyphrenia nih.govresearchgate.net. While insomnia is a common adverse effect psychiatryinvestigation.orgnih.govpsychiatrist.comnih.govresearchgate.net, specific alterations in sleep architecture, such as a near-total disappearance of REM sleep and increases in slow-wave sleep, have been noted in studies even at lower than therapeutic dosages, suggesting potential sleep disturbances psychiatryinvestigation.org. Sleep paralysis and hypnagogic hallucinations are phenomena linked to dissociated REM sleep states stanford.edu.

Sexual dysfunctions: Beyond the previously discussed incidence, post-marketing data specifically flagged events such as female orgasmic disorder, abnormal orgasm, disturbance in sexual arousal, spontaneous penile erection, anorgasmia, and delayed ejaculation nih.govresearchgate.net.

Violence-related symptoms: Signals for violence-related symptoms were also identified in post-marketing surveillance nih.govresearchgate.net.

These findings from post-marketing surveillance necessitate heightened vigilance among clinicians regarding these potential risks nih.govresearchgate.net.

Discontinuation Syndrome and Management Strategies

Similar to other serotonergic antidepressants, this compound can lead to discontinuation syndrome if the dose is rapidly decreased or treatment is abruptly ceased mayoclinic.orgnih.govwikipedia.orgrxabbvie.comrupahealth.com. Symptoms associated with discontinuation can include dysphoric mood, irritability, agitation, anxiety, dizziness, sensory disturbances (e.g., paresthesia like electric shock sensations), tremor, confusion, headache, lethargy, emotional lability, insomnia, hypomania, tinnitus, and seizures mayoclinic.orgrxabbvie.com.

To minimize the risk and severity of these withdrawal symptoms, a gradual reduction in dosage is recommended rather than abrupt cessation mayoclinic.orgnih.govrxabbvie.comrupahealth.comalternativetomeds.com. For patients on 40 mg/day, tapering typically involves reducing the dose to 20 mg once daily for 4 days, followed by 10 mg once daily for 3 days rxabbvie.com. For those taking 20 mg/day, the dose can be tapered to 10 mg once daily for 7 days rxabbvie.com. If intolerable symptoms emerge during a dose decrease or upon discontinuation, resuming the previously prescribed dose and then attempting a more gradual reduction is advisable abbvie.ca. Monitoring patients for these symptoms during discontinuation is crucial nih.gov.

Risk-Benefit Analysis in Clinical Decision-Making

In clinical decision-making, the risk-benefit profile of this compound for major depressive disorder is generally considered favorable, particularly given its established efficacy against placebo in improving depressive symptoms nih.govnih.govnih.govpsychiatrist.comhpfb-dgpsa.cafda.gov.

Benefits:

Efficacy in MDD: Vilazodone has demonstrated superiority over placebo in reducing depressive symptoms in multiple randomized, double-blind, placebo-controlled trials nih.govsemanticscholar.orgnih.govnih.govpsychiatrist.comhpfb-dgpsa.cafda.gov.

Potentially lower incidence of sexual dysfunction: Its dual mechanism of action, involving 5-HT1A receptor partial agonism, is theoretically linked to a reduced risk of sexual side effects compared to traditional SSRIs nih.govnih.govdovepress.comsemanticscholar.orgacs.orgnih.govpsychiatryinvestigation.org.

Minimal impact on weight and metabolic profile: Clinical studies generally show a low likelihood of abnormal weight gain or adverse metabolic effects nih.govsemanticscholar.orgacs.orgnih.govpsychiatryinvestigation.orgdrugbank.comhres.ca.

Favorable cardiovascular safety: Vilazodone has shown no significant adverse effects on ECG parameters or blood pressure in clinical trials psychiatryinvestigation.orghres.canih.govpsychiatrist.com.

Risks:

Common gastrointestinal side effects: Diarrhea, nausea, and vomiting are frequently reported, particularly during treatment initiation, and can be similar in incidence to other SSRIs/SNRIs nih.govsemanticscholar.orgacs.orgpsychiatryinvestigation.orgnih.govpsychiatrist.comhpfb-dgpsa.canih.govresearchgate.net.

Insomnia: This is another common adverse event psychiatryinvestigation.orgnih.govpsychiatrist.comnih.govresearchgate.net.

Discontinuation syndrome: Abrupt cessation can lead to withdrawal-like symptoms, necessitating gradual tapering mayoclinic.orgnih.govwikipedia.orgrxabbvie.comrupahealth.comalternativetomeds.com.

Emergent adverse events from post-marketing surveillance: While not common, post-marketing data has identified signals for specific sleep disturbances (sleep paralysis, hypnagogic hallucination, REM sleep abnormalities) and violence-related symptoms, requiring continued vigilance nih.govresearchgate.net.

Increased risk of suicidal thoughts/actions: As with other antidepressants, there's an increased risk, particularly in those under 25, necessitating close monitoring nih.govabbvie.cawikipedia.orgrxabbvie.comfda.gov.

Serotonin syndrome: Risk increases when co-administered with other serotonergic agents nih.govwikipedia.orgrxabbvie.com.

Increased risk of bleeding: Concomitant use with antiplatelet drugs or anticoagulants may increase this risk nih.govwikipedia.orgrxabbvie.com.

Drug Interactions and Pharmacogenomic Considerations

Cytochrome P450 (CYP) Mediated Drug Interactions

Vilazodone (B1662482) is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, with minor contributions from CYP2C19 and CYP2D6. nih.govdrugbank.comnih.govdrugcentral.org This metabolic profile makes it susceptible to interactions with drugs that inhibit or induce these enzymes.

Co-administration of vilazodone with strong or moderate inhibitors of CYP3A4 can lead to increased plasma concentrations of vilazodone, potentially heightening the risk of adverse effects. Conversely, co-administration with strong CYP3A4 inducers can decrease vilazodone exposure, which may reduce its efficacy. nih.govnih.govfda.govnih.gov

Strong CYP3A4 inhibitors, such as ketoconazole, can increase vilazodone plasma levels by approximately 50%. nih.govnih.gov Studies have shown that when vilazodone is given with the strong CYP3A4 inhibitor ketoconazole, a dose reduction of vilazodone should be considered. nih.gov For moderate CYP3A4 inhibitors like erythromycin, a dose reduction may also be necessary if the patient experiences intolerable side effects. nih.govnih.gov

On the other hand, concomitant use with strong CYP3A4 inducers, such as carbamazepine, has been shown to decrease vilazodone exposure by up to 45%. nih.gov Therefore, if a CYP3A4 inducer is used for more than 14 days, an increase in the vilazodone dosage may be required to maintain clinical efficacy. fda.govnih.gov

Interacting Agent ClassExample AgentsEffect on Vilazodone LevelsClinical Recommendation
Strong CYP3A4 InhibitorsKetoconazole, Itraconazole, Clarithromycin nih.govmedscape.comSignificant Increase nih.govVilazodone dose should not exceed 20 mg once daily. fda.gov
Moderate CYP3A4 InhibitorsErythromycin, Diltiazem nih.govmedscape.comModerate Increase nih.govReduce dose to 20 mg/day if intolerable adverse events emerge. medscape.com
Strong CYP3A4 InducersCarbamazepine, Rifampin, St. John's Wort nih.govnih.govgoodrx.comSignificant Decrease nih.govConsider increasing vilazodone dosage by 2-fold over 1 to 2 weeks when used for more than 14 days. fda.gov

CYP2C19 and CYP2D6 are minor pathways for vilazodone metabolism. nih.govdrugbank.com Currently, there is no data to suggest that clinically significant pharmacokinetic interactions occur with modulators of these enzymes. nih.gov While in vitro studies have indicated that vilazodone may moderately inhibit CYP2D6 and CYP2C19, the clinical significance of this finding is not yet fully established. nih.gov

The potential for CYP3A4-mediated interactions requires careful review of a patient's complete medication list before and during treatment with vilazodone. fda.gov The co-prescription of strong CYP3A4 inhibitors or inducers necessitates dose adjustments of vilazodone to ensure patient safety and treatment effectiveness. nih.govfda.gov For instance, the use of certain antibiotics, antifungals, and anticonvulsants that are potent CYP3A4 modulators should be carefully managed. nih.govnih.govmedscape.com

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions with vilazodone primarily involve an increased risk of serotonin (B10506) syndrome and bleeding, owing to its serotonergic activity.

A significant and potentially life-threatening risk associated with vilazodone is serotonin syndrome, which can occur when it is co-administered with other serotonergic drugs. nih.govfda.govmdedge.com This is due to the cumulative effect on serotonin levels in the central nervous system. nbinno.comdrugs.com

The use of vilazodone with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated. nih.govdrugcentral.org A washout period of at least 14 days is required when switching between vilazodone and an MAOI. fda.govnbinno.com Concomitant use with other serotonergic agents also increases the risk. fda.gov These agents include other antidepressants like SSRIs and SNRIs, triptans used for migraines, the opioid analgesic tramadol, and other substances that affect serotonin. nih.govdrugcentral.orgnbinno.comdrugs.com

Interacting Drug ClassExample AgentsInteraction Risk
Monoamine Oxidase Inhibitors (MAOIs)Isocarboxazid, Linezolid, Phenelzine nbinno.commsdmanuals.comContraindicated; High risk of severe serotonin syndrome. nih.gov
Selective Serotonin Reuptake Inhibitors (SSRIs)Fluoxetine (B1211875), Sertraline, Citalopram (B1669093) nih.govmsdmanuals.comIncreased risk of serotonin syndrome. fda.gov
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Venlafaxine, Duloxetine nih.govmsdmanuals.comIncreased risk of serotonin syndrome. fda.gov
TriptansSumatriptan, Rizatriptan nih.govmsdmanuals.comIncreased risk of serotonin syndrome. drugcentral.org
OpioidsTramadol, Fentanyl drugcentral.orgnbinno.commsdmanuals.comIncreased risk of serotonin syndrome. fda.gov

Drugs that interfere with serotonin reuptake, including vilazodone, can increase the risk of bleeding events. nih.govfda.gov This risk is further elevated when vilazodone is used concomitantly with anticoagulants (such as warfarin) and antiplatelet agents, including aspirin (B1665792) and nonsteroidal anti-inflammatory drugs (NSAIDs). drugcentral.orgnbinno.com

Epidemiological studies have demonstrated an association between the use of serotonin reuptake inhibitors and the occurrence of gastrointestinal bleeding. fda.gov The concurrent use of NSAIDs with anticoagulants has been shown to more than double the risk of bleeding. acc.orgescardio.org Patients should be cautioned about this increased risk, and for those taking warfarin (B611796), coagulation indices should be carefully monitored when initiating, adjusting, or discontinuing vilazodone. fda.govnbinno.com

Pharmacogenomic Research and Personalized Treatment

Pharmacogenomic research into vilazodone hydrochloride aims to elucidate the influence of genetic variations on its pharmacokinetic and pharmacodynamic properties, with the goal of personalizing treatment to optimize efficacy and minimize adverse effects.

The metabolism of vilazodone is primarily mediated by the cytochrome P450 (CYP) enzyme system. Vilazodone is extensively metabolized in the liver, with CYP3A4 being the major isoenzyme involved. nih.gov CYP2C19 and CYP2D6 are considered minor metabolic pathways. nih.gov Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual variability in drug metabolism, potentially affecting the plasma concentrations of vilazodone and, consequently, its therapeutic effects and tolerability. heraldopenaccess.us

Individuals can be classified into different metabolizer phenotypes based on their genetic makeup, ranging from poor metabolizers (PMs) to ultrarapid metabolizers (UMs). For instance, individuals with reduced-function alleles for a particular CYP enzyme may experience higher plasma concentrations of a drug metabolized by that enzyme, potentially increasing the risk of adverse effects. Conversely, ultrarapid metabolizers may have lower plasma concentrations, which could lead to a lack of efficacy at standard doses. While specific clinical trials detailing the impact of various CYP2C19, CYP2D6, and CYP3A4 alleles on vilazodone pharmacokinetics are not extensively published, the known role of these polymorphic enzymes in antidepressant metabolism suggests a strong potential for clinically relevant effects. heraldopenaccess.usheraldopenaccess.us Clinical trials have been designed to evaluate genetic biomarkers of treatment response associated with vilazodone use. medpath.com

Table 2: Key Cytochrome P450 Enzymes in Vilazodone Metabolism and Potential Impact of Genetic Polymorphisms

EnzymeRole in Vilazodone MetabolismPotential Impact of Genetic Polymorphisms
CYP3A4 Major metabolic pathway. nih.govVariations in CYP3A4 activity could significantly alter vilazodone clearance, affecting plasma concentrations. The *22 allele, for example, is associated with reduced CYP3A4 function. nih.gov
CYP2C19 Minor metabolic pathway. nih.govPolymorphisms such as *2, *3 (loss-of-function), and *17 (gain-of-function) could influence vilazodone metabolism, particularly if the primary CYP3A4 pathway is saturated or inhibited. nih.gov
CYP2D6 Minor metabolic pathway. nih.govKnown for a high degree of genetic variability, with alleles like *4, *5 (no function), and *10 (reduced function) potentially contributing to inter-individual differences in vilazodone exposure. nih.govnih.gov

Recent research has explored the interplay between antidepressants, the immune system, and genetic expression, opening avenues for understanding the broader biological effects of these medications. A pilot study comparing the immune-genomic effects of vilazodone and paroxetine (B1678475) in older adults with major depressive disorder provided novel insights into vilazodone's potential mechanisms of action beyond its direct effects on serotonin. nih.govnih.govthieme-connect.com

The study found that treatment with vilazodone was associated with a reduction in the expression of specific proinflammatory gene transcripts in leukocytes when compared to paroxetine. nih.govnih.govthieme-connect.com Bioinformatic analysis indicated that vilazodone treatment led to reduced activity of key transcription factors involved in the inflammatory response, namely nuclear factor kappa B (NF-κB), activator protein (AP)-1, and cAMP response element-binding protein (CREB). nih.govthieme-connect.com The primary cellular origins of these transcript reductions were identified as monocytes and dendritic cells. nih.govnih.govthieme-connect.com

These findings suggest that the antidepressant effects of vilazodone may be linked to a modulation of the immune system through the downregulation of proinflammatory gene expression. nih.govnih.govthieme-connect.com This line of research points towards the potential for using inflammatory and genomic markers to predict treatment response and to develop more personalized therapeutic strategies for depression. nih.gov

Table 3: Selected Proinflammatory Genes with Reduced Expression in Vilazodone-Treated Patients (Pilot Study Data)

Gene SymbolGene NameFunction
IL1B Interleukin 1 betaA key mediator of the inflammatory response.
TNF Tumor necrosis factorA proinflammatory cytokine involved in systemic inflammation.
CXCL8 (IL-8) C-X-C motif chemokine ligand 8A chemokine that attracts neutrophils to sites of inflammation.
FOS/JUN (AP-1) Fos/Jun proto-oncogene, AP-1 transcription factor subunitComponents of the AP-1 transcription factor, which regulates gene expression in response to various stimuli, including stress and inflammation.
EGR1 Early growth response 1A transcription factor involved in cellular responses to stimuli.
CD83 CD83 moleculeA marker of mature dendritic cells, involved in antigen presentation.
CD69 CD69 moleculeAn early activation marker of lymphocytes.
HLA-DR Major histocompatibility complex, class II, DRMolecules involved in presenting antigens to T-cells.

This table is based on findings from a pilot study and further research is required to confirm these results. nih.gov

Special Populations and Clinical Considerations

Renal Impairment: Pharmacokinetic and Clinical Outcomes

Vilazodone (B1662482) hydrochloride is primarily eliminated through hepatic metabolism, with minimal excretion of the unchanged drug via the kidneys. Approximately 1% of a dose is recovered unchanged in urine, and 2% in feces. drugbank.comnih.govnih.govresearchgate.net

Studies assessing the pharmacokinetics of a single 20-mg oral dose of vilazodone in subjects with mild renal impairment (estimated glomerular filtration rate [eGFR] >50-80 mL/min) and moderate renal impairment (eGFR ≥30-50 mL/min), compared to healthy controls, have shown no substantial differences in systemic exposure. Key pharmacokinetic parameters, including mean maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), total drug clearance, and the percentage of vilazodone recovered in urine, were similar across these groups. nih.govresearchgate.netsec.gov Protein binding, while variable, also did not differ significantly. nih.govresearchgate.netsec.gov These findings suggest that mild or moderate renal impairment does not significantly affect the pharmacokinetics of vilazodone. nih.govresearchgate.netsec.gov

Table 1: Pharmacokinetic Parameters of Vilazodone in Renal Impairment and Healthy Controls (Single 20 mg Dose) nih.govresearchgate.netsec.gov

ParameterMild Renal Impairment (n=8)Moderate Renal Impairment (n=8)Healthy Controls (n=16)
Mean Cmax (ng/mL)Similar to ControlsSimilar to ControlsN/A (Similar values)
Mean AUC (ng·h/mL)Similar to ControlsSimilar to ControlsN/A (Similar values)
Mean t½ (h)35.734.837.0 (matched mild), 34.8 (matched moderate)
Total Drug Clearance (L/h)19.925.126.4 (matched mild), 26.9 (matched moderate)
Mean Vilazodone Recovery in Urine (%)1.210.580.95 (matched mild), 0.81 (matched moderate)

In terms of clinical outcomes, the safety and tolerability profile of vilazodone were found to be comparable across subjects with mild or moderate renal impairment and healthy controls. nih.govresearchgate.netsec.gov Consequently, no dose adjustment is recommended for patients with mild, moderate, or severe renal impairment. drugbank.comnih.govfda.govhres.camedscape.com However, it is noteworthy that formal studies on patients with severe renal impairment have been limited, and caution is advised in this specific population. hres.ca

Hepatic Impairment: Pharmacokinetic and Clinical Outcomes

Vilazodone undergoes extensive metabolism in the liver, with cytochrome P450 (CYP) 3A4 being the primary isoenzyme involved, and CYP2C19 and CYP2D6 contributing to a minor extent. drugbank.comnih.govdovepress.com

The pharmacokinetics of vilazodone have been evaluated in patients with mild, moderate, and severe hepatic impairment after a single 20-mg oral dose, compared to healthy controls. researchgate.netnih.gov In individuals with mild and moderate hepatic impairment, all pharmacokinetic parameters were similar to those observed in healthy controls. researchgate.netnih.gov For patients with severe hepatic impairment, mean Cmax and AUC0-∞ were approximately 29% and 17% lower, respectively, compared to healthy participants. researchgate.netnih.gov However, the time to maximum plasma concentration (Tmax) and terminal half-life (t1/2) remained similar across all groups. researchgate.netnih.gov

Table 2: Pharmacokinetic Parameters of Vilazodone in Hepatic Impairment and Healthy Controls (Single 20 mg Dose) researchgate.netnih.gov

ParameterMild Hepatic Impairment (n=8)Moderate Hepatic Impairment (n=8)Severe Hepatic Impairment (n=8)Healthy Controls (n=24)
Mean CmaxSimilar to ControlsSimilar to Controls~29% Lower vs. ControlsN/A (Reference)
Mean AUC0-∞Similar to ControlsSimilar to Controls~17% Lower vs. ControlsN/A (Reference)
TmaxSimilar to ControlsSimilar to ControlsSimilar to ControlsN/A (Reference)
t1/2Similar to ControlsSimilar to ControlsSimilar to ControlsN/A (Reference)

Geriatric Populations: Efficacy, Safety, and Research Gaps

Clinical studies investigating vilazodone in geriatric populations have indicated that there is no significant difference in the treatment response compared to younger adult patients. drugbank.com Accordingly, no dose adjustment is typically recommended based solely on age. fda.govnih.gov Furthermore, short-term studies have shown that the risk of suicidal thinking and behavior associated with antidepressants, when compared to placebo, did not increase in adults over 24 years of age, and notably, a reduction in risk was observed in adults aged 65 and older. fiercebiotech.com

Pregnancy and Lactation: Fetal Exposure and Developmental Outcomes

The use of vilazodone hydrochloride during pregnancy and lactation is an area with limited human data, necessitating careful consideration of potential risks.

Pregnancy: There are no adequate and well-controlled studies of vilazodone in pregnant women. hres.cafda.govdrugs.com A pregnancy exposure registry is available to monitor outcomes in women exposed to antidepressants during pregnancy, and healthcare providers are encouraged to register patients. medscape.comfda.govdrugs.com

Animal reproduction studies provide some insights into potential fetal exposure and developmental outcomes. In rats, oral administration of vilazodone during organogenesis at doses up to 48 times the maximum recommended human dose (MRHD) resulted in decreased fetal body weight gain and delayed skeletal ossification, though no teratogenic effects were observed. Similar findings (lower fetal weight and delayed ossification) were seen in rabbits at doses up to 17 times the MRHD. hres.cafda.govdrugs.comhres.cahres.camotherfigure.com Furthermore, when vilazodone was administered to pregnant rats at approximately 30 times the MRHD throughout organogenesis, pregnancy, and lactation, it led to a decrease in live-born pups, reduced pup survival, delayed maturation, and decreased adult fertility in surviving offspring. drugs.comhres.cahres.camotherfigure.com More recent rat studies, using doses closer to therapeutic equivalents (2 mg/day), showed significant maternal, reproductive, and embryo-fetal toxicity, including reduced food intake and weight gain in pregnant dams, smaller litter sizes, and decreased fetal and placental weights. nih.gov These effects were also linked to developmental neurotoxicity, characterized by decreased fetal brain size and weight, reduced neocortical layer thickness, and alterations in brain-derived neurotrophic factor (BDNF) expression and neurotransmitter levels (serotonin, dopamine (B1211576), norepinephrine), along with increased apoptotic activity. nih.gov

Neonates exposed to serotonergic antidepressants, including SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), late in the third trimester have developed complications requiring prolonged hospitalization, respiratory support, and tube feeding. fda.govdrugs.comhres.cahres.camotherfigure.com These signs and symptoms, which typically arise within 24 hours of delivery, include respiratory distress, cyanosis, apnea, seizures, temperature instability, feeding difficulty, vomiting, hypoglycemia, hypotonia, hypertonia, hyperreflexia, tremor, jitteriness, irritability, and constant crying. drugs.comhres.cahres.camotherfigure.com In some cases, the clinical presentation is consistent with serotonin (B10506) syndrome. hres.cahres.camotherfigure.com There is also a potential association between SSRI use in pregnancy and persistent pulmonary hypertension of the newborn (PPHN), although epidemiological studies on this association have yielded conflicting results. hres.cahres.camotherfigure.comwomensmentalhealth.org

Lactation: There is no specific human data available on the presence of vilazodone in human milk, its effects on the breastfed infant, or its impact on milk production. fda.gov However, animal studies indicate that vilazodone is excreted into the milk of lactating rats. drugs.comhres.cahres.ca Early pup mortality was observed in animal models exposed to vilazodone at doses 30 times the MRHD during lactation, with surviving pups exhibiting decreased body weight and delayed maturation. drugs.com The decision to breastfeed while taking vilazodone should involve a careful consideration of the potential benefits of breastfeeding against the potential risks to the child, as well as the mother's clinical need for the medication. fda.govdrugs.comhres.cahres.canih.gov Observational studies on antidepressants in general suggest that mothers who take antidepressants during pregnancy may have a reduced likelihood of breastfeeding upon hospital discharge. motherfigure.com

Pediatric and Adolescent Populations: Research and Regulatory Status

This compound is approved by the U.S. Food and Drug Administration (FDA) solely for the treatment of major depressive disorder (MDD) in adults. fda.govfiercebiotech.comdroracle.ai The safety and efficacy of vilazodone in pediatric patients, which includes both children and adolescents, have not been established. drugbank.comfda.govdroracle.ai Consequently, vilazodone is not approved for use in these younger age groups. fda.govfiercebiotech.com

Despite the lack of approval, the FDA has issued written requests for pediatric studies concerning vilazodone. These requests include requirements for randomized, double-blind, placebo-controlled efficacy and safety studies in children and adolescent patients (ages 7 to 17 years) with MDD, along with pharmacokinetic studies to guide dose selection for this population. fda.gov

Future Directions and Unmet Research Needs

Need for Robust Comparative Efficacy and Tolerability Trials

Hypothesized differences in efficacy and adverse effects, particularly regarding sexual dysfunction and weight gain, based on vilazodone's multimodal mechanism of action (selective serotonin (B10506) reuptake inhibition combined with 5-HT1A partial agonism), have not been comprehensively demonstrated in clinical studies nih.govnih.gov. For example, while vilazodone (B1662482) is hypothesized to have a lower incidence of sexual side effects due to its 5-HT1A partial agonist activity, direct comparative trials with other selective serotonin reuptake inhibitors (SSRIs) are necessary to confirm this psychiatrist.com. Some short-term studies and open-label long-term studies suggest minimal changes in sexual function, but these often lacked active SSRI comparators specifically designed to test for such differences psychiatrist.comdovepress.comnih.gov. Further studies with appropriate active comparators are needed to determine if the impact of vilazodone on sexual function is indeed less severe than other antidepressants nih.gov. Similarly, while short-term trials show comparable mean changes in body weight between vilazodone and placebo, and a mean increase of 1.7 kg in a 52-week open-label study, longer-term comparative data on weight gain versus other antidepressants would be beneficial dovepress.comnih.govdovepress.com.

Such trials would provide crucial data to guide clinical decision-making, allowing clinicians to select vilazodone more strategically based on its comparative profile in terms of symptom improvement, onset of action, and tolerability, particularly for side effects that impact patient adherence to long-term treatment psychiatryinvestigation.orgdovepress.comnih.gov.

Long-Term Outcome Studies Beyond Short-Term Efficacy

The majority of pivotal trials supporting vilazodone's efficacy have been short-term, typically 8 to 10 weeks in duration nih.govnih.gov. While these trials demonstrate short-term symptom reduction, there is a need for more rigorous, long-term outcome studies to establish vilazodone's effectiveness as a continuation- or maintenance-phase therapeutic nih.govpsychiatryinvestigation.orgresearchgate.net.

Pharmacogenomic and Biomarker Discovery for Treatment Response Prediction

The heterogeneous nature of MDD and variable patient responses to antidepressants highlight a significant unmet need for personalized treatment approaches. Pharmacogenomic and biomarker discovery efforts for vilazodone aim to identify genetic markers that predict treatment response and potential side effects sec.govresearchgate.netnih.govfiercebiotech.com.

Early development of vilazodone included efforts to identify genetic markers that could predict a patient's likelihood of response sec.govfiercebiotech.com. Some initial studies have explored potential genetic biomarkers associated with therapeutic response and adverse effects, although these have sometimes been inconclusive researchgate.net. For example, one Phase III trial identified candidate biomarkers for a potential companion pharmacogenetic test for response to vilazodone fiercebiotech.com. The concept of tailoring antidepressant therapy based on pharmacogenomic information is seen as a future direction for pharmaceutical development sec.govresearchgate.netnih.govmdpi.com. Genetic variations in drug-metabolizing enzymes (e.g., CYP2D6, CYP2C19, CYP3A4) are widely studied for their impact on drug metabolism and can lead to variations in efficacy and side effect profiles mdpi.com. Further research is needed to validate these genetic markers in large cohorts and integrate them into clinical practice to allow for more individualized treatment with vilazodone nih.govmdpi.com.

Role of Vilazodone Hydrochloride in Specific Depressive Subtypes (e.g., Anxious Depression)

The heterogeneity of MDD symptoms suggests that certain antidepressants may be more effective for specific depressive subtypes. Future research needs to further delineate the role of this compound in particular subtypes, such as anxious depression nih.govdovepress.comnih.gov.

Pooled and secondary data analyses have focused on vilazodone's effects in anxious depression, showing significantly greater improvements in anxiety measures (e.g., Hamilton Anxiety Rating Scale (HAMA) total score, HAMD-17 Anxiety/Somatization subscale score) with vilazodone compared to placebo in patients with anxious depression nih.govdovepress.comnih.govdovepress.com. Findings suggested larger mean improvements with vilazodone versus placebo in the anxious subgroup relative to the non-anxious subgroup dovepress.comnih.gov. This suggests a potential benefit of vilazodone in treating depression with "prominent" anxiety symptoms, but further research is warranted to confirm these findings due to statistical limitations in some analyses dovepress.comnih.gov. Understanding the specific patient profiles that benefit most from vilazodone could lead to more targeted and effective treatment strategies.

Advanced Neuroimaging and Electrophysiological Studies in Humans

To fully understand the neurobiological underpinnings of vilazodone's therapeutic effects, advanced neuroimaging (e.g., fMRI, PET) and electrophysiological studies (e.g., EEG, ERP) in human subjects are critical nih.govplos.orgfrontiersin.org.

Preclinical studies have provided insights into vilazodone's mechanism of action, demonstrating its potency as a serotonin reuptake inhibitor and its high affinity for human 5-HT1A receptors nih.govplos.org. A positron emission tomography (PET) study in healthy male subjects suggested that vilazodone preferentially occupied pre- versus postsynaptic 5-HT1A receptors at higher doses, which could contribute to its rapid therapeutic effect by enhancing serotonergic activity without autoreceptor-mediated negative feedback nih.govplos.org. Further advanced neuroimaging and electrophysiological studies in human patients with MDD could elucidate how vilazodone modulates brain networks associated with mood regulation, emotional processing, and cognitive function. This could provide a deeper understanding of its unique multimodal action and help identify neurobiological markers of treatment response.

Impact on Quality of Life and Functional Outcomes

While clinical trials for vilazodone have primarily focused on symptom severity scales like MADRS and HAMD, there is a need for more detailed research focusing on patient-reported outcomes related to quality of life and functional impairment kglmeridian.comdovepress.comtandfonline.comdovepress.com. MDD significantly impacts quality of life and daily functioning kglmeridian.comtandfonline.com. Understanding how vilazodone specifically addresses these broader aspects of patient well-being, potentially through domain- and dimension-based clinical research approaches that better characterize relevant symptoms like fatigue, psychomotor retardation, and lack of motivation, would further define its value in clinical practice tandfonline.comdovepress.com.

Exploration of Novel Therapeutic Indications and Repurposing

This compound, primarily recognized for its application in major depressive disorder (MDD), is undergoing investigation for potential novel therapeutic indications and repurposing in various other conditions, leveraging its unique pharmacological profile. Research findings suggest promising avenues beyond its current approved use.

Beyond Major Depressive Disorder: Anxiety and Obsessive-Compulsive Disorder

While this compound is approved for MDD, its potential utility extends to other psychiatric conditions, particularly anxiety disorders and obsessive-compulsive disorder (OCD). It is being explored off-label for a broader spectrum of conditions, including generalized anxiety disorder (GAD), social anxiety, and panic disorders wikipedia.org. Studies indicate that this compound may assist in reducing symptoms associated with GAD and OCD, offering potential relief for patients wikipedia.org. Its mechanism as a serotonin partial agonist and reuptake inhibitor (SPARI) is conceptually believed to have the pharmacodynamic mechanisms necessary to alleviate symptoms attributed to these disorders idrblab.netnih.gov. Further studies are needed to thoroughly investigate its efficacy and tolerability for anxiety disorders nih.gov.

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. An in vitro study published in 2019 evaluated its cytotoxic effect on HT-29 bowel cancer cell lines, comparing it to 5-fluorouracil (B62378) (5-FU), a conventional chemotherapy medication rcsb.org. The results demonstrated that this compound exhibited a good anticancer property, comparable to 5-FU rcsb.org. The inhibitory concentration at 50% (IC50) for this compound was found to be 28.5 μg/ml, while for 5-FU it was 12.8 μg/ml rcsb.org. The proposed mechanism of action includes the activation of the caspase-3 enzyme, which increases apoptosis, and a potential suppression of the oncogene p53 rcsb.org. These findings suggest a potential role for this compound as a cytotoxic agent in tumor cells, particularly in coexisting depression and colon carcinoma rcsb.org.

Table 1: In Vitro Cytotoxic Effect on HT-29 Bowel Cancer Cell Line

CompoundIC50 Value (μg/ml) rcsb.org
This compound28.5
5-Fluorouracil (5-FU)12.8

Enzyme Inhibition and Repurposing Potential

Drug repurposing studies have identified this compound as an inhibitor of specific enzymes, broadening its therapeutic scope.

A 2020 study identified vilazodone as an inhibitor of Inositol (B14025) Polyphosphate Multikinase (IPMK) through structure-based drug repositioning wikipedia.org. IPMK is an enzyme that plays a critical role in regulating cellular signaling events related to growth and metabolism, including the biosynthesis of inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6) wikipedia.orguniprot.orggenecards.org. Pharmacological inhibition of IPMK could be valuable for studying and targeting biological and pathological processes governed by this enzyme, such as tumorigenesis wikipedia.orguniprot.org. The study observed that incubation of vilazodone with NIH3T3-L1 fibroblasts reduced cellular levels of IP5 and other highly phosphorylated inositol phosphates wikipedia.org. Furthermore, decreased Akt phosphorylation was noted in vilazodone-treated HCT116 cancer cells, indicating selective cellular actions against IPMK-dependent catalytic steps in inositol phosphate (B84403) metabolism and Akt activation wikipedia.org.

In 2023, research revealed this compound's ability to inhibit Histamine (B1213489) N-Methyl Transferase (HNMT), an enzyme primarily responsible for the degradation of histamine in the central nervous system and other tissues wikipedia.orgeurofinsdiscovery.com. Computational molecular docking studies with HNMT led to the selection of vilazodone as a potential inhibitor due to its low Gibbs free energy values eurofinsdiscovery.com. In vitro assays corroborated this inhibitory activity, with vilazodone demonstrating an IC50 of 45.01 μM against HNMT eurofinsdiscovery.com. The analysis of the binding mode showed interactions with key amino acids in the HNMT binding pocket, including Glu28, Gln143, and Asn283 eurofinsdiscovery.com. This finding from drug repurposing studies provides a new pharmacological action for this compound.

Table 2: Enzyme Inhibition Findings

Enzyme TargetAssay TypeIC50 Value (μM)Reference
Histamine N-Methyl Transferase (HNMT)In vitro enzymatic assay45.01 eurofinsdiscovery.com

Q & A

Q. What are the primary pharmacological mechanisms of Vilazodone hydrochloride in major depressive disorder (MDD)?

this compound functions as a dual-acting agent: a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Mechanistically, it blocks the serotonin transporter (SERT), increasing extracellular serotonin levels, while its partial agonism at 5-HT1A autoreceptors enhances serotonergic neurotransmission. This dual action is hypothesized to accelerate therapeutic effects and reduce side effects like sexual dysfunction compared to traditional SSRIs .

Q. What analytical methods are commonly used for quantifying this compound and its impurities?

Reverse-phase HPLC with a C18 column (e.g., ZORBAX SB, 15 cm × 4.6 mm, 5 µm) is the standard method. The mobile phase typically combines methanol and 0.05 M KH2PO4 buffer (55:45 v/v) at a flow rate of 1.0 mL/min, with UV detection at 235 nm. This method resolves Vilazodone from process impurities (e.g., Impurity A and B) and degradation products under stress conditions (acid/base hydrolysis, oxidation). Validation follows ICH guidelines, ensuring specificity, linearity (5–80 µg/mL), and precision (RSD < 2%) .

Q. How is this compound synthesized, and what are key intermediates?

The synthesis involves Friedel-Crafts acylation and Fischer indole synthesis strategies. A critical intermediate is the piperazine fragment (7·HCl), which undergoes amidation and nucleophilic substitution with a protected indole derivative (6a). Subsequent deprotection and HCl salt formation yield the final product. Optimized routes achieve >90% yield for key steps, with solvents like 2-propanol and dichloromethane facilitating crystallization .

Advanced Research Questions

Q. How to design a stability-indicating HPLC method for this compound under forced degradation conditions?

  • Stress Testing : Expose the API to acidic (1N HCl, 80°C), alkaline (1N NaOH, 80°C), oxidative (3% H2O2, 70°C), thermal (105°C), and photolytic conditions.
  • Method Validation : Ensure resolution between Vilazodone and degradation products (>2.0 resolution factor). Validate mass balance (>98%) by comparing assay results pre- and post-degradation.
  • Example : A study using Waters Alliance HPLC (2695 model) with a PDA detector achieved specificity for Impurity A/B and degradation products, with LOD/LOQ of 1.5/5.0 µg/mL .

Q. What experimental models evaluate Vilazodone's cytotoxic effects, and how are IC50 values determined?

  • Cell Line : HT-29 human colon carcinoma cells.
  • Method : MTT assay after 48-hour exposure to Vilazodone (5–100 µg/mL). Calculate IC50 via nonlinear regression (e.g., GraphPad Prism).
  • Results : Vilazodone shows IC50 = 28.5 µg/mL vs. 12.8 µg/mL for 5-fluorouracil, suggesting caspase-3 activation as a potential mechanism. Confirm apoptosis via flow cytometry or Western blot .

Q. How to optimize crystallization conditions for this compound to ensure desired polymorphic form?

  • Parameters : Solvent (2-propanol, ethyl acetate), temperature (10–100°C), HCl addition rate.
  • Characterization : Use XRPD (e.g., Panalytical X’Pert Pro) to identify polymorphs. Example conditions: 82°C reaction temperature, 0.1N 2-propanolic HCl addition over 60 minutes, yielding Form I (characteristic peaks at 2θ = 8.2°, 16.5°) .

Q. What Quality by Design (QbD) approaches are applied in formulating this compound nasal sprays?

  • Design : Central Composite Design to optimize excipients (e.g., sulphobutylether-β-cyclodextrin for solubility, sodium carboxymethylcellulose for viscosity).
  • Critical Quality Attributes (CQAs) : Droplet size (span = 1.88 µm), viscosity (40.5 mPa·s), flux (241.06 µg/cm²/h).
  • Validation : In vitro permeability (Franz diffusion cells) and in vivo bioavailability studies (251.74% nasal bioavailability in rats) .

Q. How to assess Vilazodone’s impact on serotonin dynamics using in vivo microdialysis?

  • Model : Anesthetized rats with microdialysis probes implanted in the prefrontal cortex.
  • Method : Administer Vilazodone (5–20 mg/kg, oral) and measure extracellular 5-HT via HPLC-ECD.
  • Outcome : Dose-dependent increase in 5-HT levels (e.g., 150% baseline at 5 mg/kg), validated by SERT inhibition assays (IC50 = 0.5 nM) .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₂₈ClN₅O₂
Molecular Weight477.99 g/mol
pKa7.1
XRPD Peaks (Form I)2θ = 8.2°, 16.5°, 20.1°

Q. Table 2. Comparative Cytotoxicity of Vilazodone vs. 5-FU

CompoundIC50 (µg/mL)Mechanism Hypotheses
Vilazodone HCl28.5Caspase-3 activation, p53 suppression
5-Fluorouracil12.8Thymidylate synthase inhibition
Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vilazodone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vilazodone Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.